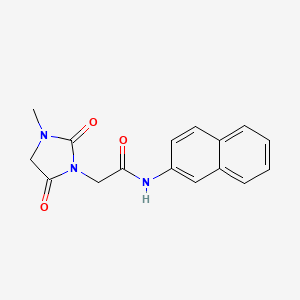![molecular formula C18H20N4O2S B5493124 N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide](/img/structure/B5493124.png)
N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). The P2Y1 receptor is expressed in platelets, where it plays a crucial role in platelet aggregation and thrombus formation. MRS2500 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as stroke and myocardial infarction.
Mécanisme D'action
N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide is a selective antagonist of the P2Y1 receptor, which is activated by ADP. The binding of ADP to the P2Y1 receptor triggers a signaling cascade that leads to platelet aggregation and thrombus formation. N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide binds to the P2Y1 receptor and blocks the binding of ADP, thereby inhibiting the signaling cascade and preventing platelet aggregation.
Biochemical and Physiological Effects:
N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide has been shown to inhibit platelet aggregation in vitro and in vivo. In a study on rats, N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide was found to significantly reduce the size and weight of thrombi formed in the carotid artery after endothelial injury. N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide has also been shown to reduce infarct size and improve neurological function in a rat model of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide in lab experiments include its selectivity for the P2Y1 receptor and its ability to inhibit platelet aggregation. However, the limitations of using N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide include its relatively low potency and its potential off-target effects.
Orientations Futures
There are several future directions for the research on N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and inflammatory diseases. Another direction is to develop more potent and selective P2Y1 receptor antagonists that could be used in clinical settings. Additionally, further studies are needed to understand the molecular mechanisms underlying the effects of N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide on platelet aggregation and thrombus formation.
Méthodes De Synthèse
The synthesis of N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide involves several steps. The starting material is 4-methylbenzonitrile, which is first converted to 4-methylphenylacetic acid. This acid is then reacted with 2-amino-4,5-dicyanoimidazole to form the imidazole derivative. The pyridine derivative is synthesized separately by reacting 2-bromopyridine with 2-cyanopyridine. The two derivatives are then coupled using a palladium-catalyzed cross-coupling reaction. The final product is obtained by reacting the coupled derivative with ethanesulfonyl chloride.
Applications De Recherche Scientifique
N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as stroke and myocardial infarction. The P2Y1 receptor plays a crucial role in platelet aggregation and thrombus formation, which are key processes in the pathogenesis of these diseases. N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide has been shown to inhibit platelet aggregation in vitro and in vivo, suggesting that it could be a promising therapeutic agent for the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
N-[[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-3-25(23,24)20-12-16-21-17(14-9-7-13(2)8-10-14)18(22-16)15-6-4-5-11-19-15/h4-11,20H,3,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEWEQZJGMGFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NC(=C(N1)C2=CC=CC=N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}ethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-thiomorpholinyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5493044.png)
![2-(1H-indol-3-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5493045.png)
![2-amino-6-ethyl-4-[2-(ethylthio)pyrimidin-5-yl]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5493050.png)
![3-(4-fluorophenyl)-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5493055.png)
![3-(3-chloro-5-isoxazolyl)-N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]propanamide](/img/structure/B5493065.png)
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenol](/img/structure/B5493068.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5493084.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-ethylbenzamide](/img/structure/B5493092.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5493094.png)
![5,6-dichloro-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5493101.png)
![1-{6-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridin-3-yl}ethanone](/img/structure/B5493108.png)

![N-{(1S)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-1-methyl-2-oxoethyl}acetamide](/img/structure/B5493137.png)
![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5493144.png)